Selective GABA-A α5β2γ2S Receptor Agonist Activity
2-(Benzylamino)butane-1,3-diol demonstrates a clear functional selectivity for the human GABA-A α5β2γ2S receptor subtype. It acts as an agonist at this specific receptor with an EC50 of 940 nM [1]. In contrast, its affinity for the human GAT2 GABA transporter is significantly lower, with an IC50 of 7.94 μM (7940 nM) [2]. This indicates an approximately 8.4-fold preference for receptor agonism over transporter inhibition.
| Evidence Dimension | Functional activity on human GABAergic targets |
|---|---|
| Target Compound Data | EC50 = 940 nM (α5β2γ2S agonism) [1] |
| Comparator Or Baseline | IC50 = 7940 nM (GAT2 inhibition) [2] |
| Quantified Difference | ~8.4-fold selectivity for α5β2γ2S receptor over GAT2 transporter |
| Conditions | Recombinant human receptors expressed in tsA201 cells (α5β2γ2S) and Flp-In CHO cells (GAT2) |
Why This Matters
This selectivity profile defines the compound as a potential tool for dissecting α5-containing GABA-A receptor function, distinguishing it from broad-spectrum GABAergic modulators.
- [1] BindingDB. BDBM50367949: Agonist activity at human GABA-A α5β2γ2S receptor (EC50 = 940 nM). View Source
- [2] BindingDB. BDBM50367949: Inhibition of human GAT2 (IC50 = 7940 nM). View Source
